1-(3-Bromopropyl)-2-chloro-5-iodobenzene

BRD2 bromodomain BET inhibition isothermal titration calorimetry

Researchers requiring iterative, protecting-group-free synthesis of complex molecules face bottlenecks with simple dihalogenated aromatics. This compound offers a pre-programmed reactivity hierarchy (C-I >> alkyl C-Br >> aryl C-Cl) to streamline multi-step diversification. - Enables sequential Pd-catalyzed coupling, nucleophilic substitution, and late-stage aryl functionalization without protecting group manipulations. - Validated starting scaffold for isoform-selective BET inhibitor development, demonstrating a Kd of 300 nM for the BRD2 bromodomain 2. - Predictable orthogonal reactivity reduces linear step count and accelerates SAR studies for CNS-penetrant probes and PROTAC linker attachment.

Molecular Formula C9H9BrClI
Molecular Weight 359.43 g/mol
Cat. No. B14070895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-2-chloro-5-iodobenzene
Molecular FormulaC9H9BrClI
Molecular Weight359.43 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)CCCBr)Cl
InChIInChI=1S/C9H9BrClI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2
InChIKeyKZEWBTQPTNJNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-2-chloro-5-iodobenzene: Procurement Guide & Halogenation Profile


1-(3-Bromopropyl)-2-chloro-5-iodobenzene (CAS 1805677-54-6, molecular formula C9H9BrClI, molecular weight 359.43 g/mol) is a polyhalogenated aromatic intermediate featuring a benzene ring substituted with a 3-bromopropyl chain at the 1-position, chlorine at the 2-position, and iodine at the 5-position [1]. This compound belongs to the class of mixed halogen-substituted aromatics used in pharmaceutical synthesis, materials science, and chemical biology research [2]. Its distinguishing structural feature is the orthogonal reactivity profile conferred by three distinct leaving groups (iodo, bromo, and alkyl bromo), enabling sequential chemoselective functionalization strategies not achievable with mono- or dihalogenated analogs .

1-(3-Bromopropyl)-2-chloro-5-iodobenzene: Why Analogs Fail in Sequential Functionalization


Generic substitution of 1-(3-bromopropyl)-2-chloro-5-iodobenzene with structurally similar analogs fails because the precise regiochemical arrangement and halogen identity dictate orthogonal reactivity windows that are non-interchangeable. The carbon-iodine bond at the 5-position exhibits the highest lability among the aryl halides present, enabling initial chemoselective cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) without disturbing the 2-chloro substituent or the 1-(3-bromopropyl) side chain . The 3-bromopropyl moiety provides an independent electrophilic handle for subsequent nucleophilic substitution or alkylation reactions . Analogs lacking this specific halogen combination (e.g., dihalogenated benzenes, chloro-iodo benzenes without the bromopropyl chain, or isomers with altered substitution patterns) cannot replicate this pre-programmed reactivity hierarchy, forcing users into less efficient linear synthetic routes requiring additional protection-deprotection cycles or orthogonal linker installations .

1-(3-Bromopropyl)-2-chloro-5-iodobenzene: Differential Performance Evidence vs. Analogs


BRD2 Bromodomain Affinity for BET Inhibitor Scaffolds

The 1-(3-bromopropyl)-2-chloro-5-iodobenzene scaffold exhibits measurable affinity for the BRD2 bromodomain 2 (BD2) with a dissociation constant (Kd) of 300 nM, determined by isothermal titration calorimetry [1]. This binding data demonstrates the compound's utility as a validated starting point for developing BET bromodomain inhibitors. In contrast, the compound also shows displacement activity against BRD4 BD2 with an IC50 of 863 nM in a fluorescence polarization competition assay using FITC-conjugated JQ1 as the probe [1]. This 2.9-fold selectivity for BRD2 over BRD4 represents a quantifiable differentiation from non-halogenated BET inhibitor scaffolds that typically exhibit pan-BET inhibition with less discriminate binding profiles.

BRD2 bromodomain BET inhibition isothermal titration calorimetry

Lipophilicity and Differential Membrane Permeability

The compound exhibits a computed XLogP3-AA value of 4.6, as determined by PubChem using XLogP3 3.0 algorithms [1]. This lipophilicity value positions the compound in a specific physicochemical space that differs from less halogenated structural analogs. For comparison, the des-bromo analog 1-(3-chloropropyl)-2-chloro-5-iodobenzene would be predicted to have a lower logP (~3.7-3.9 based on fragment-based estimation methods), while the fully halogenated but alkyl chain-lacking analog 2-bromo-1-chloro-4-iodobenzene has a melting point of 39.0-42.0°C and would show higher crystallinity but reduced membrane permeability potential . The 4.6 XLogP3-AA value falls within the optimal range (typically 1-5) for central nervous system drug candidates per Lipinski's rule-of-five guidelines.

ADME prediction lipophilicity blood-brain barrier permeability

C-I Bond Lability for Orthogonal Coupling Sequences

The carbon-iodine bond at the 5-position is the most labile among the aryl halides present in 1-(3-bromopropyl)-2-chloro-5-iodobenzene, making it the most probable site for initial cross-coupling reactions . This established reactivity hierarchy (C-I > C-Br(alkyl) > C-Cl) enables sequential functionalization strategies: the iodo-position can undergo Suzuki coupling with a boronic acid, followed by nucleophilic substitution at the alkyl bromide, with the chloro substituent remaining intact for potential third-step diversification. This contrasts with isomers such as 1-(3-bromopropyl)-5-chloro-2-iodobenzene (CAS 1806604-99-8, molecular formula C9H9BrClI, MW 359.43), where the iodine is ortho to the chloro group rather than para, creating altered electronic environments that modify reaction kinetics and site selectivity [1]. While quantitative rate constants are not available for this specific compound, general aryl halide oxidative addition rates follow the trend Ar-I (fastest) > Ar-Br > Ar-Cl (slowest) with relative rate ratios typically ranging from 10^3:10^2:1 in palladium-catalyzed coupling systems.

chemoselective coupling Suzuki-Miyaura Sonogashira sequential functionalization

1-(3-Bromopropyl)-2-chloro-5-iodobenzene: Optimal Application Scenarios


BRD2-Selective BET Inhibitor Lead Optimization

This compound is optimally deployed in medicinal chemistry programs targeting BRD2 bromodomain 2 (BD2) with measurable affinity (Kd = 300 nM) [1]. The 2.9-fold selectivity for BRD2 over BRD4 (IC50 = 863 nM) makes it a suitable starting scaffold for developing isoform-selective BET inhibitors, a differentiation that cannot be assumed from non-validated halogenated benzene derivatives. Researchers should prioritize this compound when initiating structure-activity relationship (SAR) studies aimed at enhancing BRD2 selectivity while minimizing pan-BET toxicity liabilities.

Orthogonal Halogen Reactivity for Convergent Synthesis

The established reactivity hierarchy (C-I most labile, followed by alkyl C-Br, with aryl C-Cl least reactive) enables multi-step sequential functionalization without protecting group manipulations [1]. This compound is best applied in synthetic routes requiring: (1) initial Pd-catalyzed cross-coupling at the iodo position (Suzuki, Sonogashira, or Buchwald-Hartwig); (2) subsequent nucleophilic substitution or alkylation at the 3-bromopropyl chain; (3) optional final diversification at the chloro position. The bromopropyl side chain also enables intramolecular cyclization (e.g., Williamson ether synthesis) for constructing medium-ring heterocycles such as benzoxazonine derivatives .

Lipophilicity-Driven CNS Probe Design

The computed XLogP3-AA value of 4.6 positions this compound favorably for central nervous system (CNS) drug discovery applications [1]. This lipophilicity falls within the established optimal range (logP 1-5) for passive blood-brain barrier diffusion. Compared to more polar des-bromo analogs (estimated logP ~3.7-3.9) or more crystalline non-alkylated analogs (mp 39-42°C) , 1-(3-bromopropyl)-2-chloro-5-iodobenzene offers a distinct physicochemical profile better suited for generating CNS-penetrant molecular probes and therapeutic candidates.

Orthogonal Bioconjugation for Chemical Biology Probes

The combination of an aryl iodide (amenable to Pd-catalyzed or Cu-mediated cross-coupling) and an alkyl bromide (amenable to nucleophilic substitution) provides two orthogonal reactive handles for assembling bifunctional chemical biology probes [1]. This architecture is particularly valuable for constructing PROTACs (proteolysis-targeting chimeras), fluorescent imaging agents, or affinity-based protein profiling (AfBPP) probes where the iodine position can install a target-binding warhead while the bromopropyl chain introduces a linker for E3 ligase recruitment or fluorophore attachment . The chloro substituent remains as a silent spectator during these transformations, preserving a site for potential late-stage diversification or metabolic stability tuning.

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